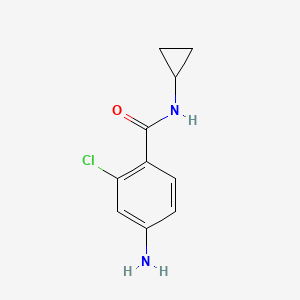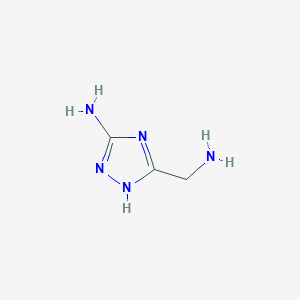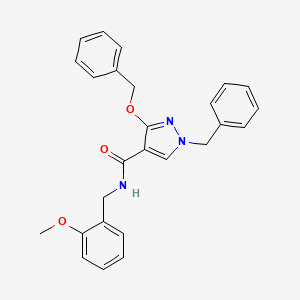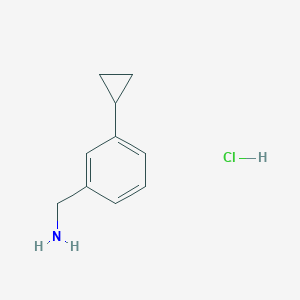
1-(5-氯-2-甲氧基苯基)-3-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a urea derivative that is likely to be synthesized for its potential biological activities. Urea derivatives are known for their wide range of biological applications, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, similar urea derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the provided papers, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines . Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with different solvent exposure moieties and substituents on the terminal phenyl group . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The specific substituents attached to the urea core can significantly influence the compound's molecular geometry and electronic properties, which in turn can affect its biological activity. The presence of aromatic rings and substituents such as chloro, methoxy, dimethylamino, and methylpiperazinyl groups in the compound of interest suggests potential for interactions with biological targets through various non-covalent interactions.
Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, alkylation, and nitrosation. The provided papers do not detail reactions specific to the compound , but they do mention that N-nitroso derivatives of 1-aryl-3-(2-chloroethyl) ureas were found to be inactive, suggesting that nitrosation may not be a desirable modification for maintaining anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which are important for the compound's bioavailability and pharmacokinetics. For instance, the introduction of polar groups like methoxy or dimethylamino may increase solubility in aqueous media, which is beneficial for biological applications. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are typically determined empirically through experimentation.
科学研究应用
然而,搜索结果中涵盖的更广泛的主题表明人们对尿素及其衍生物在各种应用中的兴趣,例如:
电化学技术和离子液体:研究探索了离子液体,包括尿素衍生物,在电镀和能量储存中的作用,重点介绍了在技术应用中处理这些物质的进步 (Tsuda, Stafford, & Hussey, 2017).
葡萄酒中的尿素:对葡萄酒中尿素测定的研究已经进行,以了解其对酵母代谢和已知致癌物氨基甲酸乙酯的产生产生的影响,这表明需要监测和控制酒精饮料中的尿素水平 (Francis, 2006).
尿素生物传感器:用于检测尿素浓度的生物传感器的进步突出了该化合物在诊断和监测各种健康状况中的相关性,展示了纳米材料和聚合物的整合以提高传感器性能 (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
阿尔茨海默病中的淀粉样蛋白成像:对淀粉样蛋白成像配体(包括具有二甲氨基成分的配体)的研究强调了化合物在诊断和理解阿尔茨海默病中的重要性,提供了对大脑中淀粉样蛋白沉积进展的见解 (Nordberg, 2007).
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O2/c1-27(2)19-8-5-17(6-9-19)21(29-13-11-28(3)12-14-29)16-25-23(30)26-20-15-18(24)7-10-22(20)31-4/h5-10,15,21H,11-14,16H2,1-4H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILHSGLPCEQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)



